molecular formula C22H18N2O2 B2411484 4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol CAS No. 1401540-24-6

4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol

Cat. No. B2411484
CAS RN: 1401540-24-6
M. Wt: 342.398
InChI Key: MKNXMXZKNCFQLF-UHFFFAOYSA-N
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Description

The compound “4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol” is a complex organic molecule. It contains a methoxy group attached to a naphthalene ring, which is further connected to a pyridazine ring with a phenyl group and a hydroxyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving naphthalene, phenyl, and pyridazine precursors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (naphthalene and phenyl), a heterocyclic ring (pyridazine), a methoxy group, and a hydroxyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the presence of the methoxy and hydroxyl functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely contribute to its stability, while the methoxy and hydroxyl groups could enhance its solubility in polar solvents .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the structural similarities to known anticancer agents, it could be of interest in medicinal chemistry .

properties

IUPAC Name

5-[(2-methoxynaphthalen-1-yl)methyl]-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-26-21-12-11-15-7-5-6-10-18(15)19(21)13-17-14-20(23-24-22(17)25)16-8-3-2-4-9-16/h2-12,14H,13H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNXMXZKNCFQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CC3=CC(=NNC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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